N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the triazine ring and the attachment of the substituent groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one or more substituent groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.
Scientific Research Applications
N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a component in drug delivery systems.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituent groups, such as:
- N2-(4-methylphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(4-butylphenyl)-N4-(4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituent groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-N-(4-butylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-3-5-6-20-9-13-22(14-10-20)27-24-28-23(26-21-11-7-19(4-2)8-12-21)29-25(30-24)31-15-17-32-18-16-31/h7-14H,3-6,15-18H2,1-2H3,(H2,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORVEQSDJSGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)CC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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